molecular formula C32H37N3O4S B11935806 (1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No.: B11935806
M. Wt: 559.7 g/mol
InChI Key: LRGRKWVKESEOGZ-PFYMKENHSA-N
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Description

(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[321]octane-8-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine moiety, and a bicyclic octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine moiety, and the construction of the bicyclic octane framework. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.

    Construction of the Bicyclic Octane Framework: This can be done through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Piperidine Derivatives: Compounds like piperine and piperidine itself.

    Bicyclic Octane Derivatives: Compounds with similar bicyclic structures, such as camphor and borneol.

Uniqueness

The uniqueness of (1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H37N3O4S

Molecular Weight

559.7 g/mol

IUPAC Name

(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid

InChI

InChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38)/t23-,24+,29?

InChI Key

LRGRKWVKESEOGZ-PFYMKENHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5C[C@H]6CC[C@@H](C5)C6C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O

Origin of Product

United States

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